molecular formula C13H18O B2920252 2-Cyclopentyl-1-phenylethan-1-ol CAS No. 59137-64-3

2-Cyclopentyl-1-phenylethan-1-ol

Cat. No. B2920252
CAS RN: 59137-64-3
M. Wt: 190.286
InChI Key: PQNHZPZKBSINCJ-UHFFFAOYSA-N
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Description

2-Cyclopentyl-1-phenylethan-1-ol is a chemical compound with the molecular formula C13H18O and a molecular weight of 190.28 . It is typically used for research purposes .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H18O/c14-13(10-11-6-4-5-7-11)12-8-2-1-3-9-12/h1-3,8-9,11,13-14H,4-7,10H2 . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.

Scientific Research Applications

Phytochemistry and Pharmacology

Phenylethanoid glycosides, characterized by a phenethyl alcohol moiety, have shown significant bioactivities including neuroprotective, anti-inflammatory, antioxidant, antibacterial, antivirus, cytotoxic, immunomodulatory, and enzyme inhibitory effects. Their pharmacokinetic properties are also of interest in medicinal chemistry research (Xue & Yang, 2016).

Biotechnological Production

2-Phenylethanol (2-PE), derived from 2-cyclopentyl-1-phenylethan-1-ol, is an important fragrance compound with applications in perfumery and cosmetics. Its production through metabolic engineering in Saccharomyces cerevisiae has been demonstrated, showcasing its potential for large-scale biotechnological applications (Kim, Cho, & Hahn, 2014).

Advances in Microbial Production

Recent advances in microbial production of 2-PE highlight the potential of using biotransformation processes as an environmentally friendly alternative to chemical synthesis. The focus has been on increasing production efficiency and developing in situ product removal techniques (Hua & Xu, 2011).

Vasorelaxant Effects

1-Nitro-2-phenylethane, related to this compound, has shown vasodilator effects by stimulating the soluble guanylate cyclase-cGMP pathway. This property is significant for potential applications in cardiovascular pharmacology (Brito et al., 2013).

Chemical Reaction Observation

Direct imaging of covalent bond structure in single-molecule chemical reactions, including those involving phenylene units, has advanced our understanding of chemical transformations at the molecular level. This research has implications for the study of organic reactions and material sciences (De Oteyza et al., 2013).

Safety and Hazards

The compound has been classified with the following hazard statements: H315, H319, H335 . These codes indicate that it can cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other exposed areas thoroughly after handling .

properties

IUPAC Name

2-cyclopentyl-1-phenylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O/c14-13(10-11-6-4-5-7-11)12-8-2-1-3-9-12/h1-3,8-9,11,13-14H,4-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQNHZPZKBSINCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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